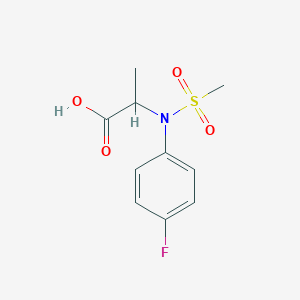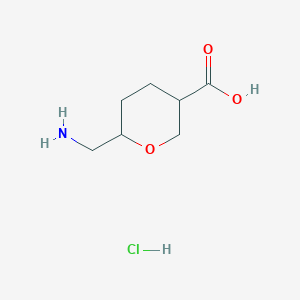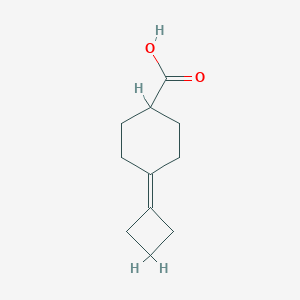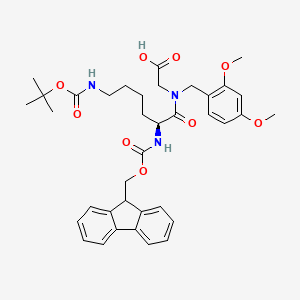
3-(2-氟苄基)-2,4-二氧代-N-(4-(N-(嘧啶-2-基)磺酰基)苯基)-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’re interested in is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a sulfamoyl group, which is often found in drugs and has bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfamoyl group could make the compound soluble in polar solvents .科学研究应用
Anti-Fibrotic Activity
Pyrimidine derivatives, including our compound of interest, have been shown to possess significant anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, suggesting their potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Antimicrobial Properties
The pyrimidine moiety is known to contribute to antimicrobial properties . Compounds with a pyrimidine core can be designed to target various microbial infections, offering a pathway to develop new antibiotics that can be effective against resistant strains of bacteria .
Antiviral Applications
Pyrimidine derivatives have been utilized in the design of compounds with antiviral activities . These compounds can be structured to inhibit the replication of viruses, including RNA and DNA viruses, making them candidates for the treatment of diseases like influenza and other viral infections .
Antitumor Potential
The structural complexity of pyrimidine allows for the synthesis of derivatives with antitumor properties . These compounds can be tailored to interfere with the proliferation of cancer cells, providing a basis for the development of new chemotherapeutic agents .
Collagen Prolyl 4-Hydroxylases Inhibition
This compound has the potential to inhibit collagen prolyl 4-hydroxylases , enzymes involved in the synthesis of collagen. By inhibiting these enzymes, it’s possible to control the overproduction of collagen, which is a significant factor in fibrotic diseases .
Synthesis of Novel Heterocyclic Compounds
The pyrimidine core of the compound is instrumental in the synthesis of novel heterocyclic compounds with potential biological activities. These new compounds can be added to libraries of medicinal chemistry for further evaluation and development into therapeutic agents .
作用机制
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine, which is synthesized from 4-nitrobenzenesulfonyl chloride and pyrimidine-2-carbohydrazide. The second intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which is synthesized from 2-fluorobenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "pyrimidine-2-carbohydrazide", "2-fluorobenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine:", "- Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equiv) and pyrimidine-2-carbohydrazide (1.2 equiv) in dry DMF.", "- Add triethylamine (2.0 equiv) dropwise to the reaction mixture while stirring at room temperature.", "- Heat the reaction mixture at 80°C for 4 hours.", "- Cool the reaction mixture to room temperature and pour it into ice-cold water.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid:", "- Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "- Add sodium ethoxide (1.2 equiv) to the reaction mixture and heat it at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine (1.0 equiv) and 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.2 equiv) in dry DMF.", "- Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir it at room temperature for 4 hours.", "- Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "- Wash the precipitate with water and recrystallize it from ethanol to obtain the final product." ] } | |
CAS 编号 |
1396785-11-7 |
产品名称 |
3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C22H17FN6O5S |
分子量 |
496.47 |
IUPAC 名称 |
3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H17FN6O5S/c23-18-5-2-1-4-14(18)13-29-20(31)17(12-26-22(29)32)19(30)27-15-6-8-16(9-7-15)35(33,34)28-21-24-10-3-11-25-21/h1-12H,13H2,(H,26,32)(H,27,30)(H,24,25,28) |
InChI 键 |
VHPMTQOAWREZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)
![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)





![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)



